Cadmium;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium and zinc are both elements in Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are used in various industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium and zinc compounds can be synthesized through various methods. One common method involves the reaction of cadmium and zinc metals with alkyl halides in the presence of a transition metal derivative and an organometallic compound. This method allows for the selective introduction of organic halides into the reaction with cadmium and zinc to obtain mixed organometallic compounds .

Industrial Production Methods

High-purity cadmium and zinc can be prepared using crystallization methods such as horizontal directional solidification and zone melting. These methods involve the prepurification of starting materials by one- or two-step simple distillation, followed by crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Cadmium and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium ions (Cd²⁺) can react with aqueous ammonia, sodium hydroxide, and hydrogen sulfide to form different products .

Common Reagents and Conditions

Common reagents used in reactions with cadmium and zinc compounds include alkylaluminium, alkyllithium, and various organic halides. These reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving cadmium and zinc compounds depend on the specific reagents and conditions used. For instance, the reaction of cadmium and zinc with alkyl halides can produce mixed organometallic compounds .

Scientific Research Applications

Cadmium and zinc compounds have numerous scientific research applications across various fields:

Mechanism of Action

Cadmium and zinc exert their effects through various molecular targets and pathways. Cadmium can enter the nervous system via zinc and calcium transporters, disrupting mitochondrial respiration and increasing the production of reactive oxygen species . Zinc, on the other hand, can reduce cadmium toxicity by competing for uptake and inducing protective mechanisms such as metallothionein induction and redox homeostasis .

Comparison with Similar Compounds

Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium react with oxygen to form amphoteric oxides, mercury forms oxides only within a narrow temperature range . Additionally, zinc and cadmium dissolve in mineral acids with the evolution of hydrogen, whereas mercury dissolves only in oxidizing acids . These differences highlight the unique properties of cadmium and zinc compared to other similar compounds.

List of Similar Compounds

- Mercury (Hg)

- Lead (Pb)

- Copper (Cu)

- Silver (Ag)

Properties

CAS No. |

647831-88-7 |

|---|---|

Molecular Formula |

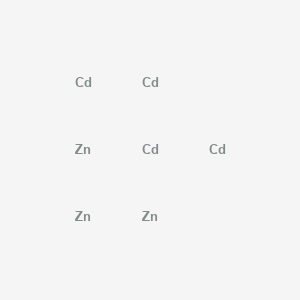

Cd4Zn3 |

Molecular Weight |

645.8 g/mol |

IUPAC Name |

cadmium;zinc |

InChI |

InChI=1S/4Cd.3Zn |

InChI Key |

PJNWEDWWPQJAIW-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)

![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)